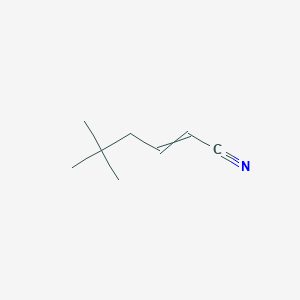

5,5-Dimethylhex-2-enenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

5,5-dimethylhex-2-enenitrile |

InChI |

InChI=1S/C8H13N/c1-8(2,3)6-4-5-7-9/h4-5H,6H2,1-3H3 |

InChI Key |

RUWJJIJENZKKDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC=CC#N |

Origin of Product |

United States |

Structural Classification and Nomenclature of 5,5 Dimethylhex 2 Enenitrile Within Unsaturated Nitriles

5,5-Dimethylhex-2-enenitrile is an organic compound characterized by two key functional groups: a nitrile (-C≡N) group and a carbon-carbon double bond (-C=C-). Its classification and nomenclature are determined by the relative positions of these groups along its carbon backbone.

Following the International Union of Pure and Applied Chemistry (IUPAC) system of nomenclature, the name "this compound" precisely describes its molecular structure. scribd.com The parent chain is a hexane (B92381) derivative containing six carbon atoms. The "-nitrile" suffix indicates that a carbon atom of the nitrile group is designated as C1. The "hex-2-ene" part specifies a double bond between carbon 2 (the α-carbon) and carbon 3 (the β-carbon). Consequently, this compound is structurally classified as an α,β-unsaturated nitrile. fiveable.me This arrangement results in a conjugated system where the π-electrons of the double bond and the nitrile group are delocalized, influencing the molecule's reactivity. fiveable.me The "5,5-dimethyl" prefix indicates the presence of two methyl groups attached to the fifth carbon atom. This substitution creates a sterically bulky tert-butyl group at the γ-position relative to the nitrile.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃N |

| Classification | α,β-Unsaturated Nitrile |

| Canonical SMILES | CCC(C)(C)CC=CC#N |

| Molecular Weight | 123.20 g/mol |

Academic Significance of α,β Unsaturated Nitriles As Synthetic Intermediates

α,β-Unsaturated nitriles are a highly significant class of compounds in organic synthesis due to their versatile reactivity. fiveable.me The conjugation between the alkene and the nitrile group activates the molecule for a variety of chemical transformations, making them valuable building blocks for more complex structures. fiveable.meumich.edu

Their primary academic significance lies in their role as versatile synthetic intermediates. fiveable.me They are widely employed in the construction of nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me The reactivity of the conjugated system allows for transformations such as:

Nucleophilic Additions: The electron-withdrawing nature of the nitrile group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This includes Michael additions, which are fundamental carbon-carbon bond-forming reactions. fiveable.me

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions to form cyclic structures. fiveable.me

Reductive Couplings: Recent research has demonstrated new strategies for reductive C-C coupling reactions using α,β-unsaturated nitriles by intercepting keteniminate intermediates. umich.edu

This reactivity profile makes α,β-unsaturated nitriles crucial precursors in the synthesis of pharmaceuticals, natural products, and other fine chemicals. fiveable.meumich.edu The nitrile group itself is a versatile functional handle that can be readily converted into other groups, such as amines, carboxylic acids, and ketones, further extending its synthetic utility. rsc.org

Overview of Current Research Trajectories and Challenges for 5,5 Dimethylhex 2 Enenitrile

Stereoselective Synthesis of this compound and its Stereoisomers

The controlled synthesis of specific stereoisomers (enantiomers and diastereomers) of alkenenitriles is crucial for their application in pharmaceuticals and other bioactive compounds. This section details modern catalytic methods developed to achieve high levels of stereoselectivity.

Enantioselective Catalytic Strategies for Chiral Nitriles

The generation of chiral nitriles, where the carbon atom adjacent to the nitrile group is a stereocenter, has been a major focus of synthetic innovation. These strategies often aim to be highly efficient and produce the desired enantiomer in high purity.

The toxicity of cyanide reagents has prompted the development of cyanide-free methods for nitrile synthesis. researchgate.netacs.orgmdpi.com These approaches offer safer and more sustainable alternatives. mdpi.com

One prominent strategy involves the use of aldoxime dehydratases. researchgate.netmdpi.com These enzymes catalyze the dehydration of aldoximes to form nitriles under mild conditions. researchgate.netmdpi.com This biocatalytic method can be applied to the asymmetric synthesis of nitriles, with the potential for high substrate loadings. mdpi.com

Another cyanide-free approach is the dual Pd/CuH-catalyzed asymmetric hydrocyanation of vinyl arenes and terminal olefins, where oxazoles act as nitrile equivalents. chemrxiv.org Following an initial hydroarylation, the oxazole (B20620) ring is deconstructed to yield the enantioenriched nitrile. chemrxiv.org This method avoids the direct use of hydrogen cyanide. chemrxiv.org

A further strategy involves an initial metal-catalyzed enantioselective hydroarylation of an alkene using an N-heterocyclic component, which is subsequently transformed into the nitrile group. acs.org

| Method | Catalyst/Reagent | Substrate Type | Key Features |

| Aldoxime Dehydration | Aldoxime Dehydratase (Biocatalyst) | Aldoximes | Cyanide-free, mild conditions, high substrate loadings. researchgate.netmdpi.com |

| Hydrocyanation with Nitrile Equivalent | Pd/CuH dual catalyst | Vinyl arenes, terminal olefins | Oxazole as a nitrile surrogate, avoids HCN. chemrxiv.org |

| Hydroarylation/Nitrile Formation | Metal catalyst | Alkenes | N-heterocyclic component as nitrile precursor. acs.org |

A powerful, cyanide-free method for the asymmetric synthesis of chiral nitriles involves a sequence of rhodium-catalyzed asymmetric hydroformylation, condensation, and aza-Cope elimination. researchgate.netsci-hub.senih.gov This one-pot process converts a wide range of alkenes, including mono-substituted, 1,2-disubstituted, and 1,1-disubstituted olefins, into valuable chiral nitriles with high yields and enantioselectivities. sci-hub.senih.gov The addition of a catalytic amount of benzoic acid has been identified as a critical factor for achieving high enantioselectivity. nih.gov

The process begins with the asymmetric hydroformylation of an alkene to produce a chiral aldehyde. chemistryviews.org This aldehyde then reacts with a hydrazine, such as 1-aminopiperidine, to form a stable hydrazone intermediate. sci-hub.sechemistryviews.org Subsequent aza-Cope elimination of the hydrazone yields the final chiral nitrile. researchgate.netsci-hub.se This methodology has been successfully applied to the synthesis of intermediates for pharmaceuticals like vildagliptin (B1682220) and anagliptin. nih.gov Furthermore, cascade condensation/aza-Cope elimination reactions have been used to create valuable chiral α-quaternary lactam nitriles without loss of enantioselectivity. acs.org

| Alkene Substrate Type | Catalyst System | Key Reagents | Product | Yield | Enantioselectivity (ee) |

| Mono-substituted | Rhodium-catalyst | 1-Aminopiperidine, Benzoic Acid | Chiral Nitrile | Up to 95% | Up to 98% |

| 1,2-disubstituted | Rhodium-catalyst | 1-Aminopiperidine, Benzoic Acid | Chiral Nitrile | Up to 95% | Up to 98% |

| 1,1-disubstituted | Rhodium-catalyst | 1-Aminopiperidine, Benzoic Acid | Chiral Nitrile | Up to 95% | Up to 98% |

| α-methylene-γ-lactam | Rhodium-catalyst | Hydrazine | α-quaternary lactam nitrile | Good | Maintained |

The combination of photoredox catalysis and asymmetric copper catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral nitriles. acs.orgsioc-journal.cnccspublishing.org.cnnih.gov This dual catalytic system enables the conversion of achiral starting materials into optically enriched alkyl nitriles under mild reaction conditions. nih.gov

One application of this strategy is the enantioselective radical cyanoalkylation of styrenes. acs.org In this reaction, a photoredox-induced alkyl radical adds to the styrene. The resulting benzylic radical then couples with a chiral Box/Cu(II) cyanide complex to achieve enantioselective cyanation. acs.org This method is noted for its operational simplicity, broad substrate scope, and high yields and enantioselectivities. acs.org

This cooperative catalysis has also been successfully applied to the enantioselective cyanation of remote C-H bonds. sioc-journal.cnccspublishing.org.cn A radical-based C-H functionalization is initiated through a hydrogen atom transfer (HAT) process. sioc-journal.cnccspublishing.org.cn A benzylic radical, generated via a radical relay process, is then trapped by a reactive chiral copper(II) cyanide complex, leading to the formation of optically pure benzyl (B1604629) nitriles. sioc-journal.cnccspublishing.org.cn This approach provides an efficient pathway to chiral δ-cyano alcohols and 1,6-amino alcohols. sioc-journal.cnccspublishing.org.cn

Furthermore, the merger of photoredox and copper catalysis has been utilized for the enantioselective decarboxylative cyanation of achiral carboxylic acids, providing another route to enantiomerically enriched alkyl nitriles. nih.gov A photoredox/Cu dual-catalyzed enantioselective remote cyanation via 1,4-heteroaryl migration has also been developed. rsc.org

| Reaction Type | Catalysts | Substrate | Key Features |

| Radical Cyanoalkylation | Photoredox catalyst, Chiral Box/Cu(II) complex | Alkenes (e.g., Styrenes) | Mild conditions, high yields, high enantioselectivities. acs.org |

| Remote C-H Cyanation | Photoredox catalyst, Chiral Copper catalyst | Substrates with activatable C-H bonds | Good functional group compatibility, wide substrate scope. sioc-journal.cnccspublishing.org.cn |

| Decarboxylative Cyanation | Photoredox catalyst, Asymmetric Copper catalyst | Achiral Carboxylic Acids | Broad substrate scope, high yields and enantioselectivities. nih.gov |

| Remote Cyanation via Migration | Photoredox catalyst, Copper catalyst | - | Catalyst-controlled asymmetric backbone recombination. rsc.org |

Rare-earth metal catalysts have demonstrated significant utility in the synthesis of chiral nitrogen-containing heterocycles, which can be considered precursors or derivatives related to nitriles. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net Specifically, chiral bis(oxazolinato) rare-earth metal catalysts enable the highly enantioselective addition and hydroamidination of nitriles to allylamines. chinesechemsoc.orgchinesechemsoc.org This process provides a direct and atom-economical route to a wide array of enantioenriched 2-substituted imidazolines, achieving up to 99% yield and 99% enantiomeric excess (ee) under mild conditions. chinesechemsoc.org

The reaction mechanism is proposed to involve the deprotonation of the allylamine (B125299) by the rare-earth catalyst to form an amido complex. chinesechemsoc.org This is followed by addition to the nitrile to create a key amidinate intermediate. An enantioselective cycloamidination then occurs, and subsequent protonolysis releases the chiral imidazoline (B1206853) product and regenerates the catalyst. chinesechemsoc.org This methodology is applicable to the late-stage modification of complex and bioactive molecules. chinesechemsoc.org

While this method produces imidazolines, the core transformation involves the asymmetric addition to a nitrile group, highlighting the utility of rare-earth catalysts in stereoselective reactions involving nitrile functionalities.

Regioselective and Stereocontrolled Alkenenitrile Formation

Controlling both the position (regioselectivity) and geometry (stereoselectivity) of the double bond in alkenenitriles is a fundamental challenge in organic synthesis. numberanalytics.com

Nickel-catalyzed hydrocyanation has been shown to be effective for the regio- and stereoselective conversion of allenes into alkenenitriles. researchgate.net The regioselectivity of this reaction is influenced by the substituents on the allene, with aryl and cyclopropyl (B3062369) groups providing high levels of control. researchgate.net The key step is the regioselective hydronickelation of the allene. researchgate.net

The stereocontrolled synthesis of (Z)-2-alkenenitriles can be achieved from aldehydes. This involves the E-selective formation of 2-trimethylsilyl-2-alkenenitriles through the reaction of aldehydes with tris(trimethylsilyl)ketenimine in the presence of a Lewis acid like magnesium bromide. Subsequent stereospecific protodesilylation yields the (Z)-alkenenitrile. researchgate.net

In another approach, the reaction of Grignard reagents with 3-acetoxy-2-methylenealkanenitriles results in the formation of (2Z)-2-substituted alk-2-enenitriles with high (Z)-stereoselectivity. researchgate.net This contrasts with the corresponding reaction of methyl 3-acetoxy-2-methylenealkanoates, which yields (2E)-2-substituted alk-2-enoates. researchgate.net

Advancements in the Synthesis of this compound and Related Alkenenitriles

The synthesis of α,β-unsaturated nitriles, such as this compound, is of significant interest in organic chemistry due to their utility as versatile building blocks for more complex molecules. This article explores several advanced methodologies for the preparation of these valuable compounds, focusing on organocuprate-mediated reactions, novel carbon-carbon coupling strategies, and Wittig-based approaches.

2 Diastereoselective and Organocuprate-Based Syntheses

1 Organocuprate-Mediated Syntheses of Alk-2-enenitriles

Organocuprate reagents are powerful tools for the formation of carbon-carbon bonds. Their application in the synthesis of alk-2-enenitriles, including derivatives like this compound, offers a direct route to these compounds. The conjugate addition of organocuprates to α,β-alkynenitriles is a primary method for generating a wide array of β-substituted α,β-unsaturated nitriles. This reaction proceeds with high stereoselectivity, typically affording the (E)-isomer. The specific geometry of the product is influenced by the reaction conditions and the nature of the organocuprate and the alkynenitrile substrate.

For instance, the reaction of a lithium diorganocuprate with an alkynenitrile proceeds via a syn-addition mechanism, leading to a vinylcuprate intermediate which, upon quenching, yields the corresponding alkenenitrile. The steric bulk of the substituents on both the organocuprate and the alkynenitrile plays a crucial role in the efficiency and stereochemical outcome of the reaction.

2 Diastereoselective Conjugate Addition-Alkylations to Hydroxy Alkenenitriles

A sophisticated strategy for the synthesis of stereochemically rich alkenenitriles involves the diastereoselective conjugate addition of Grignard reagents to γ-hydroxyalkenenitriles, a process controlled by chelation. nih.govacs.org This method is particularly effective for creating multiple stereocenters in a single operation. nih.govacs.org The process begins with the deprotonation of the γ-hydroxyalkenenitrile using tert-butylmagnesium chloride, followed by a chloride-alkyl exchange with a second Grignard reagent. nih.govacs.org This in situ generation of an alkylmagnesium alkoxide triggers an intramolecular conjugate addition. nih.govacs.org

The resulting magnesiated nitrile intermediate can then be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, to install a second new bond. nih.govacs.org This sequence allows for the formation of up to three contiguous stereocenters with a high degree of control, relaying the stereochemistry of the initial hydroxyl group to the newly formed chiral centers. acs.orgacs.org For example, conjugate additions to cyclic hydroxy alkenenitriles have demonstrated complete stereoselectivity. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization of 5,5 Dimethylhex 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 5,5-Dimethylhex-2-enenitrile, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the nitrile group and the carbon-carbon double bond, as well as the steric bulk of the tert-butyl group.

The protons on the double bond (H-2 and H-3) are expected to appear in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the π-system. The coupling constant (J) between these two protons would be indicative of the stereochemistry of the double bond. A larger coupling constant (typically 12-18 Hz) would suggest a trans or (E)-configuration, while a smaller coupling constant (typically 7-12 Hz) would indicate a cis or (Z)-configuration.

The methylene protons (H-4) adjacent to the double bond would likely appear as a doublet, further split by the vicinal proton, in the range of 2.0-2.5 ppm. The large tert-butyl group at the 5-position consists of nine equivalent protons, which would give rise to a sharp singlet in the upfield region, typically around 1.0 ppm, a characteristic signal for this group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.3 - 5.8 | Doublet of triplets | trans: ~7.0, ~1.5; cis: ~7.0, ~1.5 |

| H-3 | 6.5 - 7.0 | Doublet of triplets | trans: ~16.0, ~7.0; cis: ~11.0, ~7.0 |

| H-4 | 2.1 - 2.3 | Doublet | ~7.0 |

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-125 ppm. The sp² hybridized carbons of the double bond (C-2 and C-3) would appear in the olefinic region of the spectrum, typically between 100 and 150 ppm. The α,β-unsaturation causes a downfield shift for the β-carbon (C-3) and an upfield shift for the α-carbon (C-2) relative to a simple alkene.

The quaternary carbon of the tert-butyl group (C-5) and the carbons of the methyl groups within the tert-butyl moiety would be found in the aliphatic region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-1 (CN) | 118 - 122 | Quaternary (absent) |

| C-2 | 105 - 115 | CH (positive) |

| C-3 | 145 - 155 | CH (positive) |

| C-4 | 40 - 45 | CH₂ (negative) |

| C-5 | 30 - 35 | Quaternary (absent) |

The stereochemistry of the C-2/C-3 double bond in this compound can be definitively assigned using advanced NMR techniques such as the Nuclear Overhauser Effect (NOE). An NOE is observed between protons that are close in space, regardless of their through-bond connectivity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, strong band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For α,β-unsaturated nitriles, this peak is often observed at a slightly lower wavenumber compared to saturated nitriles due to conjugation with the double bond. spectroscopyonline.com

The C=C stretching vibration of the alkene would give rise to a medium-intensity band around 1650-1600 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond are expected just above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³-hybridized carbons of the tert-butyl and methylene groups would appear just below 3000 cm⁻¹. The presence of the tert-butyl group may also be indicated by characteristic bending vibrations around 1390 and 1365 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretch | 2230 - 2210 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1640 - 1620 | Medium |

| =C-H (Alkene) | Stretch | 3100 - 3000 | Medium |

| -C-H (Alkane) | Stretch | 2960 - 2850 | Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₈H₁₃N) is 123.1048 g/mol . An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the synthesized compound.

The fragmentation pattern in the mass spectrum would also be informative. The molecular ion peak [M]⁺ would be expected at m/z 123. A prominent fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from the tert-butyl group to form a stable tertiary carbocation, resulting in a significant peak at m/z 108. Another characteristic fragmentation would be the loss of the entire tert-butyl group (C₄H₉•), leading to a peak at m/z 66. Further fragmentation of the carbon chain would produce additional smaller ions.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| Measurement | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₃N |

| Exact Mass | 123.1048 |

| Molecular Ion [M]⁺ (m/z) | 123 |

| Key Fragment [M-15]⁺ (m/z) | 108 |

Based on a comprehensive search of scientific databases and chemical literature, there is currently no specific published research data available for the advanced spectroscopic and structural characterization of the chemical compound "this compound".

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections:

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chiral Phase Gas Chromatography for Absolute Configuration Elucidation

Fulfilling the request would require access to specific experimental results, such as mass spectra, fragmentation patterns, HPLC chromatograms, and chiral separation data, which are not present in the available scientific literature for this particular compound. To maintain scientific accuracy and adhere to the strict content requirements of the prompt, the article cannot be generated without this foundational data.

Computational Chemistry and Theoretical Studies on 5,5 Dimethylhex 2 Enenitrile

Quantum Chemical Investigations of Molecular and Electronic Structure

Currently, there are no specific published studies detailing the quantum chemical investigations of 5,5-Dimethylhex-2-enenitrile. Such studies would be essential for a fundamental understanding of its properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

No peer-reviewed papers or databases contain Density Functional Theory (DFT) calculations for the geometry optimization of this compound. This type of analysis would typically involve using computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule, and to calculate various electronic properties such as charge distribution, dipole moment, and molecular orbital energies.

HOMO-LUMO Energy Gap Analysis and its Implications for Reactivity

A frontier molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, has not been reported. This analysis is crucial for predicting the chemical reactivity of a molecule, as the HOMO-LUMO energy gap provides insights into its kinetic stability and its potential to act as an electron donor or acceptor in chemical reactions.

Vibrational Frequency Calculations for Spectroscopic Data Correlation

There is no available research that presents theoretical vibrational frequency calculations for this compound. These calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectroscopic data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

Theoretical Modeling of Reaction Mechanisms and Transition States

The theoretical modeling of reaction pathways involving this compound is another area that remains to be explored.

Exploration of Potential Energy Surfaces and Reaction Kinetics

No computational studies have been published on the potential energy surfaces for reactions involving this compound. Such explorations are vital for understanding the energetics of a chemical reaction, identifying intermediates and transition states, and calculating reaction rates and kinetic parameters.

Elucidation of Stereoselectivity Origins through Computational Analysis

Similarly, the origins of stereoselectivity in reactions that could produce or involve this compound have not been elucidated through computational analysis. Theoretical models are often employed to understand why a particular stereoisomer is formed preferentially, by calculating the energies of different stereoisomeric transition states.

Application of Molecular Mechanics and Molecular Dynamics Simulations to Related Systems

Molecular mechanics focuses on the static potential energy of a system, employing force fields to calculate the energies of different molecular conformations. For a flexible molecule like this compound, with its rotatable bonds, MM could be used to identify low-energy conformers and estimate the energy barriers between them. The steric bulk of the tert-butyl group is expected to significantly influence the conformational landscape around the C4-C5 bond, and MM would be a suitable method to explore these steric effects.

Furthermore, steered molecular dynamics (SMD), a specialized MD technique, has been used to investigate the transport of nitrile-containing substrates through enzymatic channels, such as in nitrile hydratase. These studies reveal how steric hindrance from amino acid residues affects the movement of the ligand, a concept that is analogous to the intramolecular steric hindrance present in this compound. Such simulations can quantify the forces required to overcome steric barriers, providing a detailed picture of the energetic landscape of molecular motion.

The general approach for a hypothetical MD simulation of this compound would involve:

System Setup: Defining the initial coordinates of the molecule, often starting from a geometry optimized by quantum mechanical methods. The molecule would be placed in a simulation box, which could be in a vacuum or filled with a solvent to simulate condensed-phase behavior.

Force Field Selection: Choosing an appropriate force field, such as AMBER, CHARMM, or OPLS, that accurately describes the intramolecular and intermolecular interactions of the atoms in this compound.

Simulation: Running the simulation for a specified length of time, during which the positions and velocities of the atoms are updated at each time step.

Analysis: Analyzing the resulting trajectory to extract information about conformational dynamics, vibrational frequencies, and other properties of interest.

Computational Prediction and Interpretation of Spectroscopic Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing new compounds and for interpreting experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. DFT calculations can predict these frequencies with a high degree of accuracy. For this compound, the most characteristic vibrations would be the C≡N stretching frequency of the nitrile group and the C=C stretching frequency of the alkene group.

Theoretical calculations of the IR spectrum of this compound would typically involve:

Geometry Optimization: The first step is to find the minimum energy geometry of the molecule using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVTZ).

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates.

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the calculations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The nitrile (C≡N) stretching vibration in most nitriles appears in the range of 2200-2300 cm⁻¹. nih.gov Computational studies on various nitrile-containing molecules have shown that DFT can accurately predict the position of this band. nih.govsemanticscholar.org The exact position is sensitive to the electronic environment, and the presence of the conjugated double bond in this compound would be expected to influence this frequency. Similarly, the C=C stretching frequency, typically found around 1640-1680 cm⁻¹, would also be accurately predicted.

A hypothetical table of predicted vibrational frequencies for this compound is presented below to illustrate the expected output of such a calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) |

| C-H stretch (alkene) | 3100 | 2976 | Moderate |

| C-H stretch (alkane) | 2950-3050 | 2832-2928 | Strong |

| C≡N stretch | 2280 | 2189 | Strong |

| C=C stretch | 1680 | 1613 | Moderate |

| C-H bend | 1350-1480 | 1296-1421 | Moderate to Strong |

| C-C stretch | 800-1200 | 768-1152 | Weak to Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts (δ) and coupling constants (J) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. uncw.edu

The prediction of the ¹H and ¹³C NMR spectra of this compound would involve:

Conformational Analysis: As NMR chemical shifts are sensitive to the molecular conformation, it is often necessary to perform a conformational search to identify all significant low-energy conformers.

NMR Calculation: For each conformer, the NMR shielding tensors are calculated using the GIAO method.

Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers.

Referencing: The calculated isotropic shielding values are converted to chemical shifts by subtracting them from the shielding value of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Machine learning techniques are also emerging as a powerful tool for the accurate and rapid prediction of NMR spectra. nih.govbris.ac.uk These methods are trained on large datasets of experimental and/or computationally predicted NMR data and can often achieve high accuracy with significantly less computational cost than traditional DFT methods. nih.govnih.gov

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below.

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |

| C1 | sp | ~118 |

| C2 | sp | ~115 |

| C3 | sp² | ~145 |

| C4 | sp³ | ~35 |

| C5 | sp³ | ~32 |

| C6, C7, C8 | sp³ | ~29 |

These computational approaches provide a robust framework for understanding the spectroscopic properties of this compound. The synergy between theoretical predictions and experimental measurements is crucial for the comprehensive characterization of novel chemical entities.

Derivatization and Transformative Applications of 5,5 Dimethylhex 2 Enenitrile in Organic Synthesis

Chemical Conversions of the Nitrile Functionality

The cyano group (-C≡N) of 5,5-dimethylhex-2-enenitrile is a valuable functional handle that can be converted into several other important chemical groups, including carboxylic acids, ketones, primary amines, and aldehydes. These transformations significantly broaden the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry, typically achieved through hydrolysis under acidic or basic conditions. quizlet.com In the case of this compound, hydrolysis cleaves the carbon-nitrogen triple bond and replaces it with a carboxyl group, yielding 5,5-dimethylhex-2-enoic acid.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and an ammonium (B1175870) ion. In basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, initiating the conversion. This reaction is often irreversible and proceeds efficiently with heating.

Reaction Scheme: Hydrolysis of this compound

| Reactant | Conditions | Product |

|---|

Formation of Ketones via Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a robust method for the synthesis of ketones. ucalgary.cachemistrysteps.compearson.com This process involves the nucleophilic addition of the organometallic's carbanion to the electrophilic carbon of the nitrile group.

The reaction proceeds in two distinct stages. First, the organometallic reagent adds across the carbon-nitrogen triple bond to form a stable intermediate imine salt. ucalgary.camasterorganicchemistry.com This intermediate is unreactive towards a second equivalent of the organometallic reagent. chemistrysteps.com The second stage involves acidic workup (hydrolysis), which converts the imine salt into the final ketone product. masterorganicchemistry.com This sequential process prevents the over-addition that can be problematic in reactions with other carbonyl compounds. ucalgary.ca By selecting the appropriate Grignard or organolithium reagent, a diverse array of ketones can be synthesized from this compound.

Table of Ketone Synthesis from this compound

| Organometallic Reagent (R-MX) | Intermediate Imine Salt | Final Ketone Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide complex | 6,6-Dimethylhept-3-en-2-one |

| Ethylmagnesium chloride (C₂H₅MgCl) | Iminomagnesium chloride complex | 7,7-Dimethyloct-4-en-3-one |

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

The complete reduction of the nitrile to a primary amine (5,5-dimethylhex-2-en-1-amine) is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is also an effective method for this transformation.

Conversely, the partial reduction of the nitrile to an aldehyde (5,5-dimethylhex-2-enal) requires a less reactive, sterically hindered reducing agent to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. The reaction is typically performed at low temperatures (e.g., -78 °C) and followed by a careful hydrolysis step to liberate the aldehyde.

Summary of Reduction Reactions

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup |

| Primary Amine | Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, pressure |

Strategic Functionalization of the Alkene Moiety for Further Synthesis

The carbon-carbon double bond in this compound presents a second site for strategic functionalization, independent of or in concert with the nitrile group. This allows for the introduction of new functional groups and the construction of more complex molecular architectures. Common transformations of the alkene moiety include epoxidation, dihydroxylation, and hydroboration-oxidation, leading to a variety of useful synthetic intermediates. For instance, epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide, which can be opened by various nucleophiles. Dihydroxylation could produce a diol, and hydroboration-oxidation would lead to an alcohol with anti-Markovnikov regioselectivity.

Development of this compound as a Chiral Building Block

The creation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.govscribd.com this compound, while achiral itself, can be transformed into valuable chiral building blocks through stereoselective reactions.

Stereoselective Derivatizations and Access to Enantiopure Compounds

The alkene of the α,β-unsaturated nitrile system is susceptible to stereoselective derivatizations, such as asymmetric conjugate addition, dihydroxylation, or epoxidation, using chiral catalysts or reagents. These methods can establish one or more stereocenters with high enantiomeric excess, providing access to a wide range of enantiopure compounds.

For example, asymmetric conjugate addition of a nucleophile to the double bond, mediated by a chiral catalyst, could generate a new stereocenter at the β-carbon. Similarly, employing chiral versions of dihydroxylation or epoxidation reagents (e.g., Sharpless asymmetric dihydroxylation or epoxidation) would yield enantiomerically enriched diols or epoxides, respectively. These chiral intermediates can then be further elaborated, utilizing the nitrile functionality, to synthesize complex target molecules with defined stereochemistry. The development of such synthetic routes allows for the generation of libraries of enantiopure heterocycles and other complex structures. nih.gov

Integration into Complex Molecular Architectures and Scaffolds

The strategic placement of reactive sites within this compound facilitates its use as a foundational building block in the construction of intricate molecular architectures. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic additions, while the nitrile itself can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactive capabilities allow for its seamless integration into polycyclic and heterocyclic scaffolds, which are often the core structures of medicinally important compounds.

Research has demonstrated the utility of related α,β-unsaturated nitriles in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.net While specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available literature, the known reactivity patterns of similar compounds suggest its high potential in this area. For instance, the Thorpe-Ziegler reaction, a common method for the synthesis of cyclic ketones and enamines, could potentially be employed with derivatives of this compound to construct carbocyclic rings.

The steric bulk of the 5,5-dimethyl group can be exploited to direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. This feature makes this compound an attractive starting material for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound.

Role as an Intermediate in the Synthesis of Biologically Relevant Organic Molecules

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. The nitrile group can be readily converted to a primary amine or a carboxylic acid, both of which are common functional groups in pharmaceuticals. The carbon skeleton, featuring a gem-dimethyl group, is also a feature of some natural products and synthetic drugs.

While direct evidence of this compound as an intermediate in the synthesis of specific, named, biologically relevant organic molecules is not prominently reported, its potential is evident from the types of structures it can generate. For example, the reduction of the nitrile and the double bond could lead to saturated amines, which are key components of many alkaloids and neurotransmitter analogues.

The following table summarizes the potential transformations of this compound and the resulting biologically relevant functional groups or structural motifs:

| Transformation of this compound | Resulting Functional Group/Structural Motif | Potential Biological Relevance |

| Reduction of nitrile and double bond | Saturated primary amine | Alkaloids, neurotransmitter analogues |

| Hydrolysis of nitrile | Carboxylic acid | Amino acid precursors, anti-inflammatory agents |

| Cycloaddition reactions | Heterocyclic scaffolds (e.g., pyridines, pyrimidines) | Enzyme inhibitors, receptor antagonists |

| Michael addition to the double bond | Functionalized alkanes | Building blocks for complex natural products |

The strategic application of this compound in organic synthesis opens avenues for the creation of novel and complex molecules with potential therapeutic applications. Further research into its reactivity and participation in a broader range of synthetic methodologies will undoubtedly solidify its position as a valuable tool for medicinal and synthetic chemists.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 5,5-Dimethylhex-2-enenitrile, and how do reaction conditions influence yield? Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyanation reactions, often using nitrile precursors. Key solvents include dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile, which influence reaction kinetics and selectivity. For example, THF may stabilize intermediates in Grignard-like additions, while polar aprotic solvents enhance electrophilic reactivity . Catalysts like BF₃-Et₂O or LiAlH₄ can promote nitrile formation but require rigorous anhydrous conditions . Yield optimization involves monitoring reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents.

Advanced: How can researchers design experiments to optimize regioselectivity in the synthesis of α,β-unsaturated nitriles like this compound? Methodological Answer: Employ a factorial design of experiments (DoE) to test variables such as solvent polarity, catalyst loading, and temperature gradients. For instance, high-polarity solvents (e.g., DMF) may favor conjugate addition over direct substitution. Spectroscopic monitoring (e.g., in situ IR for nitrile C≡N stretches) can track intermediate formation. Advanced statistical tools like response surface methodology (RSM) help identify non-linear interactions between variables, while computational DFT studies predict transition-state geometries to guide regioselectivity .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer: ¹H and ¹³C NMR are critical for identifying alkene protons (δ 5.0–6.0 ppm) and nitrile carbons (δ 115–125 ppm). IR spectroscopy confirms the C≡N stretch (~2200–2260 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., m/z 123 for C₈H₁₃N) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments for unsaturated nitriles? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides unambiguous stereochemical data. For example, the double-bond geometry (E/Z) in this compound can be confirmed via torsional angles and electron density maps. High-resolution data (>1.0 Å) reduce thermal motion artifacts, and twin refinement may address crystal imperfections .

Data Contradictions and Reproducibility

Basic: How should researchers address inconsistencies in reported physicochemical properties (e.g., boiling point) for this compound? Methodological Answer: Cross-validate data using multiple sources (e.g., PubChem, EPA DSSTox) and replicate experiments under controlled conditions. For example, discrepancies in boiling points may arise from impurities; purification via fractional distillation or preparative HPLC followed by GC-MS analysis ensures accuracy .

Advanced: What statistical methods are recommended to resolve conflicting kinetic data in nitrile synthesis? Methodological Answer: Apply multivariate analysis (e.g., ANOVA) to isolate variables causing divergence. Bayesian inference models can weigh prior experimental data against new observations, while bootstrapping assesses confidence intervals for rate constants. Triangulation with computational kinetic simulations (e.g., using Gaussian) validates mechanistic hypotheses .

Analytical Challenges in Impurity Profiling

Basic: What are common impurities in this compound, and how are they detected? Methodological Answer: By-products like hydrolyzed amides or isomerized alkenes may form. LC-MS or GC-MS with selective ion monitoring (SIM) identifies low-abundance impurities. For example, hydrolyzed products show distinct [M+H]+ ions shifted by +18 Da (water addition) .

Advanced: How can researchers quantify trace impurities without reference standards? Methodological Answer: Use surrogate standards with similar physicochemical properties (e.g., logP, polarity) for calibration. Semi-quantitative NMR with ERETIC² or qNMR integrates impurity peaks against a known internal standard (e.g., TMSP). High-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis confirms elemental compositions .

Stability and Degradation Pathways

Basic: What environmental factors accelerate the degradation of this compound? Methodological Answer: Exposure to moisture or acidic/basic conditions hydrolyzes the nitrile to carboxylic acids or amides. Light (UV) may induce alkene isomerization. Stability studies under ICH guidelines (25°C/60% RH vs. 40°C/75% RH) quantify degradation rates .

Advanced: How can predictive modeling forecast long-term stability under varying conditions? Methodological Answer: Apply accelerated stability testing (Arrhenius equation) to extrapolate shelf life. Quantum mechanical calculations (e.g., DFT for hydrolysis transition states) identify degradation-prone moieties. Machine learning models trained on PubChem data predict reactivity under novel conditions .

Mechanistic Studies

Basic: What experimental evidence supports proposed reaction mechanisms for nitrile formation? Methodological Answer: Isotopic labeling (e.g., ¹⁵N in nitrile precursors) tracks atom migration. Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects with reaction rates, distinguishing between SN2 or radical mechanisms .

Advanced: How can advanced spectroscopic techniques elucidate transient intermediates in nitrile synthesis? Methodological Answer: Time-resolved FTIR or UV-vis spectroscopy captures short-lived intermediates (e.g., nitrile radicals). Cryogenic trapping with matrix isolation stabilizes intermediates for EPR or Raman analysis. Operando NMR in flow reactors monitors real-time mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.